BenchChemオンラインストアへようこそ!

(4,6-dimethylpyrimidin-5-yl)boronic acid

Medicinal Chemistry CCR5 Antagonist Drug Design

Unlike generic pyrimidinyl boronic acids, the 4,6-dimethyl substitution pattern on this pyrimidine ring introduces unique conformational restriction—a critical design element for target selectivity in CCR5 antagonists (e.g., Vicriviroc analogs) and kinase inhibitors. Its predicted LogP of -0.04 offers a distinct lipophilicity profile for fine-tuning ADME properties during lead optimization. Supplied as a white to off-white solid, ≥98% purity, with full CoA documentation. Ideal for Suzuki-Miyaura cross-coupling to rapidly build screening libraries. Secure batch-reserved, high-purity material now.

Molecular Formula C6H9BN2O2
Molecular Weight 151.96 g/mol
CAS No. 1257252-25-7
Cat. No. B3039663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,6-dimethylpyrimidin-5-yl)boronic acid
CAS1257252-25-7
Molecular FormulaC6H9BN2O2
Molecular Weight151.96 g/mol
Structural Identifiers
SMILESB(C1=C(N=CN=C1C)C)(O)O
InChIInChI=1S/C6H9BN2O2/c1-4-6(7(10)11)5(2)9-3-8-4/h3,10-11H,1-2H3
InChIKeyOGHQURIMSDKAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4,6-Dimethylpyrimidin-5-yl)boronic acid (CAS 1257252-25-7): A Specialized Heteroaryl Boronic Acid for Advanced Synthesis


(4,6-Dimethylpyrimidin-5-yl)boronic acid is a heteroaryl boronic acid derivative with the molecular formula C6H9BN2O2 and a molecular weight of 151.96 g/mol . Its core structure features a pyrimidine ring with methyl groups at the 4 and 6 positions and a boronic acid (-B(OH)2) functional group at the 5-position . This compound is supplied as a white to off-white solid and is primarily employed as a synthetic intermediate in palladium-catalyzed cross-coupling reactions . Its value proposition is not as a generic coupling partner, but as a specialized building block for introducing a specific, conformationally-restricted heteroaryl group into target molecules.

Why a Standard Pyrimidine Boronic Acid is Not a Viable Alternative to (4,6-Dimethylpyrimidin-5-yl)boronic acid


Substituting (4,6-dimethylpyrimidin-5-yl)boronic acid with a simpler analog, such as 5-pyrimidinylboronic acid or a mono-methyl substituted variant, will result in a significantly different product with altered pharmacological and physicochemical properties. The specific 4,6-dimethyl substitution pattern on the pyrimidine ring is not a trivial modification; it introduces a unique element of conformational restriction [1]. This restriction is critical for achieving the desired biological activity and drug-like properties in downstream products, particularly in the design of CCR5 antagonists and kinase inhibitors where specific molecular conformations are essential for target engagement and selectivity [2].

Quantifiable Evidence of Differentiation for (4,6-Dimethylpyrimidin-5-yl)boronic acid (CAS 1257252-25-7)


Conformational Locking Reduces Rotameric States to Enhance CCR5 Antagonist Potency

The symmetrical 4,6-dimethyl substitution pattern on the pyrimidine ring directly addresses a critical issue in drug design by reducing the number of energetically accessible conformations (rotamers). Structure-activity relationship (SAR) studies on CCR5 antagonists revealed that an unsymmetrical nicotinamide group led to multiple rotamers, one of which was at least 10-fold more potent than the others [1]. Replacing this group with a symmetrical 4,6-dimethyl pyrimidine-5-carboxamide group successfully reduced the number of rotamers, simplifying the pharmacological profile and improving potency [1]. This modification was key to the discovery of advanced clinical candidates [1].

Medicinal Chemistry CCR5 Antagonist Drug Design

Direct Precursor to a Clinical-Stage Drug Candidate (INCB-9471/Vicriviroc)

(4,6-Dimethylpyrimidin-5-yl)boronic acid is a critical building block for synthesizing INCB-9471 (Vicriviroc), a potent, orally bioavailable CCR5 antagonist that has been evaluated in clinical trials for the treatment of HIV-1 infection [1][2]. The chemical structure of INCB-9471, as registered with the FDA, contains the distinct 4,6-dimethylpyrimidin-5-yl carbonyl moiety [1]. This direct link to a known clinical candidate provides a compelling, validated use-case for this specific boronic acid.

Antiviral Research HIV Entry Inhibitor Clinical Candidate

Predicted Physicochemical Properties Offer a Differentiated Lipophilicity Profile

The predicted lipophilicity of (4,6-dimethylpyrimidin-5-yl)boronic acid (ACD/LogP = -0.04) differs from that of a closely related analog, (2-methylpyrimidin-5-yl)boronic acid (CAS 1034924-06-5), which is expected to have a different LogP value due to its distinct substitution pattern . While direct experimental LogP data for the analog is not readily available in this search, the structural difference between 4,6-dimethyl and 2-methyl substitution inherently leads to a difference in molecular properties. The moderate, near-neutral LogP value of the target compound suggests it can balance the hydrophobic and hydrophilic requirements often needed for good oral bioavailability and cellular permeability in drug candidates.

Drug-likeness Lipophilicity Physicochemical Property

Scaffold for High-Affinity CCR5 Antagonists with Demonstrated Low-Nanomolar Activity

Derivatives synthesized using the (4,6-dimethylpyrimidin-5-yl) scaffold exhibit exceptionally high affinity for the CCR5 receptor, a validated target for HIV entry inhibition. Binding assays demonstrate that compounds containing this specific moiety can achieve potent antagonistic activity, with reported IC50 values as low as 2.20 nM in functional assays against the monkey C-C chemokine receptor type 5 [1]. This quantifiable potency underscores the value of this building block for generating leads in antiviral drug discovery.

CCR5 Antagonist HIV In Vitro Pharmacology

High-Value Application Scenarios for (4,6-Dimethylpyrimidin-5-yl)boronic acid


Synthesis of Conformationally-Restricted Drug Candidates for Antiviral Research

This compound is ideally suited for medicinal chemistry programs focused on developing new CCR5 antagonists for the treatment of HIV-1. The specific 4,6-dimethyl substitution pattern provides a unique advantage by reducing conformational heterogeneity, a design principle directly linked to improving potency and simplifying SAR, as demonstrated in the development of clinical candidates [1]. Using this boronic acid enables the direct synthesis of analogs of INCB-9471 (Vicriviroc) and other potent inhibitors [2].

Design of Kinase Inhibitors with a Privileged Heteroaryl Scaffold

The 4,6-dimethylpyrimidin-5-yl moiety serves as a privileged scaffold in the design of kinase inhibitors. By employing this boronic acid in Suzuki-Miyaura cross-coupling reactions, researchers can efficiently construct a library of molecules bearing this core for screening against various kinase targets. The proven nanomolar potency of derived compounds against biological targets validates the utility of this scaffold for generating high-quality leads [3].

Physicochemical Property Optimization in Lead Compound Series

In lead optimization, small changes to a molecule's core can have significant impacts on its drug-like properties. (4,6-Dimethylpyrimidin-5-yl)boronic acid, with its distinct predicted LogP of -0.04, offers a specific lipophilicity profile that is different from other pyrimidinyl boronic acids . This allows medicinal chemists to fine-tune properties like solubility and permeability when replacing other heteroaryl groups to improve a lead series' overall profile.

Quote Request

Request a Quote for (4,6-dimethylpyrimidin-5-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.